molecular formula C24H30O6 B10820207 Eplerenone-d3

Eplerenone-d3

Cat. No.: B10820207
M. Wt: 417.5 g/mol
InChI Key: JUKPWJGBANNWMW-WAICZPKKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eplerenone-d3 involves the incorporation of deuterium atoms into the eplerenone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the hydrogenation of eplerenone in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are used to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Eplerenone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Eplerenone-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of eplerenone.

    Biology: Employed in biological studies to investigate the effects of aldosterone receptor antagonists on cellular processes.

    Medicine: Used in clinical research to develop new treatments for hypertension and heart failure.

    Industry: Applied in the pharmaceutical industry for the development and testing of new drugs

Mechanism of Action

Eplerenone-d3 exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition prevents aldosterone from exerting its effects on sodium and water retention, leading to a decrease in blood pressure. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Eplerenone-d3

This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C24H30O6

Molecular Weight

417.5 g/mol

IUPAC Name

trideuteriomethyl (2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate

InChI

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24?/m1/s1/i3D3

InChI Key

JUKPWJGBANNWMW-WAICZPKKSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C34[C@@H]1[C@@H]5CC[C@]6([C@]5(C[C@H]3O4)C)CCC(=O)O6)C

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC

Origin of Product

United States

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